molecular formula C5H10ClNO2 B1280394 1-Aminocyclobutanecarboxylic acid hydrochloride CAS No. 98071-16-0

1-Aminocyclobutanecarboxylic acid hydrochloride

Cat. No.: B1280394
CAS No.: 98071-16-0
M. Wt: 151.59 g/mol
InChI Key: HBTVGNDTGRUBQO-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2. It is a white to almost white crystalline powder that is soluble in water. This compound is known for its stability and is widely used in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclobutanecarboxylic acid hydrochloride is typically synthesized through a two-step process:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclobutanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

1-Aminocyclobutanecarboxylic acid hydrochloride acts as an NMDA receptor antagonist at the glycine site. It functions as an agonist, being an analog of glycine at the NMDA-glycine receptor site. This interaction affects signal transmission in the central nervous system, influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: 1-Aminocyclobutanecarboxylic acid hydrochloride is unique due to its specific interaction with NMDA receptors and its stability in various chemical reactions. Its ability to form peptide bonds and participate in organic synthesis makes it a valuable compound in both research and industrial applications .

Biological Activity

1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC-HCl) is a compound of significant interest in pharmacology and biochemistry due to its interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This article explores the biological activity of ACBC-HCl, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5_5H9_9NO2_2
  • Molecular Weight : 115.131 g/mol
  • CAS Number : 22264-50-2
  • Melting Point : 261°C (dec.)
  • Density : 1.3 g/cm³
  • Boiling Point : 241.1°C at 760 mmHg

ACBC-HCl functions primarily as a partial agonist at the glycine site of the NMDA receptor, specifically targeting the NR1 subunit. This interaction is crucial for modulating excitatory neurotransmission in the central nervous system. The NMDA receptor is involved in synaptic plasticity, memory formation, and neurodevelopmental processes.

Key Studies

  • In a study by Inanobe et al. (2005), ACBC was shown to exhibit partial agonist activity at NMDA receptors, influencing synaptic responses in neuronal cultures .
  • Neuropharmacological studies demonstrated that ACBC administration resulted in significant alterations in neurotransmitter release, suggesting its potential role in treating neurological disorders .

Biological Activity and Pharmacological Effects

The biological activity of ACBC-HCl extends beyond NMDA receptor modulation:

  • Anticonvulsant Activity : Research indicates that derivatives of ACBC exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
  • Tumor Targeting : ACBC has been investigated as a potential radiolabeled agent for tumor imaging due to its high uptake in glioma cells, suggesting applications in cancer diagnostics .

Case Studies and Research Findings

StudyFindings
Goodman et al. (1979)Demonstrated high tumor avidity of radiolabeled ACBC derivatives, leading to FDA approval for PET imaging agents .
Neuropharmacology (1990)Characterized ACBC as an NMDA-associated glycine receptor antagonist with rapid elimination from the brain .
Recent StudiesHighlighted the role of ACBC in modulating plant stress responses, indicating broader biological implications beyond mammalian systems .

Applications in Medicine and Agriculture

  • Neurological Disorders : Given its role as a partial agonist at NMDA receptors, ACBC-HCl may have therapeutic potential in conditions like Alzheimer's disease and schizophrenia.
  • Cancer Imaging : The ability of ACBC derivatives to target tumors effectively positions them as valuable tools for imaging and potentially treating malignancies.
  • Agricultural Use : Emerging research suggests that compounds similar to ACBC can enhance plant resilience against pathogens by modulating ethylene biosynthesis pathways, indicating a dual application in both medicine and agriculture .

Properties

IUPAC Name

1-aminocyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVGNDTGRUBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462195
Record name 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98071-16-0
Record name Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98071-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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